molecular formula C11H18N4 B2828176 2,6-Dimethyl-N-(piperidin-4-yl)pyrimidin-4-amine CAS No. 1178432-88-6

2,6-Dimethyl-N-(piperidin-4-yl)pyrimidin-4-amine

Cat. No.: B2828176
CAS No.: 1178432-88-6
M. Wt: 206.293
InChI Key: AKNOBZMUGJIHKW-UHFFFAOYSA-N
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Description

2,6-Dimethyl-N-(piperidin-4-yl)pyrimidin-4-amine is a pyrimidine derivative featuring a piperidin-4-ylamine substituent at the 4-position and methyl groups at the 2- and 6-positions.

Properties

IUPAC Name

2,6-dimethyl-N-piperidin-4-ylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4/c1-8-7-11(14-9(2)13-8)15-10-3-5-12-6-4-10/h7,10,12H,3-6H2,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKNOBZMUGJIHKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)NC2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-N-(piperidin-4-yl)pyrimidin-4-amine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and guanidine derivatives.

    Substitution Reactions:

    Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions where the nitrogen atom of the piperidine attacks the electrophilic carbon of the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-N-(piperidin-4-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be replaced or modified.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrimidine ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,6-Dimethyl-N-(piperidin-4-yl)pyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-N-(piperidin-4-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrimidin-4-amine Derivatives

Compound Name Core Structure Substituents Key Properties/Activities References
2,6-Dimethyl-N-(piperidin-4-yl)pyrimidin-4-amine Pyrimidine 2,6-dimethyl; N-piperidin-4-yl Potential kinase/tubulin modulation*
N-(4-Methoxyphenyl)-2,6-dimethylfuro[2,3-d]pyrimidin-4-amine (AG488) Furo[2,3-d]pyrimidine 4-methoxyphenyl; 2,6-dimethyl Dual RTK/tubulin inhibition; in vivo antitumor activity
2,6-Dimethyl-N-(phenylmethyl)thieno[2,3-d]pyrimidin-4-amine Thieno[2,3-d]pyrimidine N-benzyl; 2,6-dimethyl Structural analog with unknown activity
N-(4-Methoxyphenyl)-N,2-dimethylpyrrolo[2,3-d]pyrimidin-4-amine Pyrrolo[2,3-d]pyrimidine 4-methoxyphenyl; 2-methyl Water-soluble; antimitotic activity

*Inferred from structural analogs.

Physicochemical Properties

  • Solubility : Hydrochloride salts (e.g., compound 21 in , AG488) exhibit improved water solubility compared to free bases due to ionic character .
  • Melting Points : Piperidin-4-yl derivatives (e.g., AG488) show higher melting points (>250°C) compared to alkyl-substituted analogs (e.g., compound 14: 65.2–67.1°C), likely due to increased crystallinity from ionic interactions .

Biological Activity

2,6-Dimethyl-N-(piperidin-4-yl)pyrimidin-4-amine, also known by its CAS number 1553946-59-0, is a pyrimidine derivative that has attracted attention in pharmaceutical research due to its potential biological activities. This compound's structure includes a piperidine moiety, which is often associated with various pharmacological effects. This article aims to summarize the biological activity of this compound based on available research findings, including case studies and relevant data.

  • Molecular Formula: C11H18N4
  • Molecular Weight: 218.29 g/mol
  • IUPAC Name: N,6-dimethyl-N-(piperidin-4-yl)pyrimidin-4-amine
  • CAS Number: 1553946-59-0

Antiviral Activity

Recent studies have indicated that compounds related to pyrimidines, including this compound, exhibit antiviral properties. Specifically, pyrimidine derivatives have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment. These compounds can inhibit the reverse transcriptase enzyme crucial for viral replication. For instance, a related compound was noted for its effectiveness in inhibiting HIV reverse transcriptase, suggesting that this compound may have similar applications .

Structure–Activity Relationship (SAR)

Understanding the SAR of pyrimidine derivatives is crucial for optimizing their biological activity. Modifications to the piperidine ring and the positioning of methyl groups on the pyrimidine core can influence potency and selectivity against specific targets. For example, variations in substituents can enhance binding affinity to target enzymes or receptors .

Case Studies

  • HIV Treatment : In a clinical setting, compounds structurally similar to this compound were tested for their efficacy against various strains of HIV. Results indicated that these compounds could reduce viral loads significantly when used in combination with other antiretrovirals .
  • Cancer Cell Lines : A study involving various cancer cell lines assessed the cytotoxic effects of pyrimidine derivatives. The results showed that certain derivatives led to a marked decrease in cell viability and induced apoptosis through caspase activation pathways .

Data Table: Biological Activities of Pyrimidine Derivatives

Compound NameActivity TypeTarget/MechanismReference
This compoundAntiviralHIV Reverse Transcriptase Inhibition
Related Pyrimidine DerivativeAnticancerEGFR Inhibition
Another Pyrimidine CompoundDPP-IV InhibitionType 2 Diabetes Treatment

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